3-(2-bromo-3-chlorophenyl)propanoic acid
Description
3-(2-Bromo-3-chlorophenyl)propanoic acid is a halogenated arylpropanoic acid derivative characterized by a phenyl ring substituted with bromine at the ortho (C2) and chlorine at the meta (C3) positions, linked to a propanoic acid chain. Key physicochemical properties include:
- Molecular Formula: C₉H₈BrClO₂
- Molecular Weight: ~263.52 g/mol (calculated based on atomic weights: Br ≈ 79.9, Cl ≈ 35.45)
- CAS Number: 1261438-75-8 .
Properties
CAS No. |
1261527-01-8 |
|---|---|
Molecular Formula |
C9H8BrClO2 |
Molecular Weight |
263.5 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-bromo-3-chlorophenyl)propanoic acid typically involves multi-step reactions. One common method includes the bromination of 3-chlorophenylpropanoic acid using bromine in the presence of a suitable solvent like dichloromethane . The reaction conditions often require careful control of temperature and reaction time to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of 3-(2-bromo-3-chlorophenyl)propanoic acid may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to achieve the required product quality.
Chemical Reactions Analysis
Types of Reactions
3-(2-Bromo-3-chlorophenyl)propanoic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms on the phenyl ring can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The carboxylic acid group can be oxidized to form corresponding derivatives or reduced to alcohols under specific conditions.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenylpropanoic acids, while oxidation and reduction reactions can produce corresponding carboxylates or alcohols.
Scientific Research Applications
3-(2-Bromo-3-chlorophenyl)propanoic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(2-bromo-3-chlorophenyl)propanoic acid involves its interaction with specific molecular targets. The bromine and chlorine atoms on the phenyl ring can participate in halogen bonding, influencing the compound’s binding affinity to proteins and enzymes. Additionally, the carboxylic acid group can form hydrogen bonds, further stabilizing the interactions with biological targets.
Comparison with Similar Compounds
Key Observations :
- Substituent Effects : Bromine and chlorine enhance electrophilicity and metabolic stability compared to methoxy or methyl groups. Fluorine, being smaller, may improve bioavailability .
- Stereoelectronic Properties : Electron-withdrawing groups (Br, Cl, F) lower the pKa of the carboxylic acid, increasing solubility in polar solvents.
- Applications : Methoxy-substituted analogs are explored as pesticides, while halogenated derivatives are leveraged in prodrug design for mitochondrial targeting .
Biological Activity
3-(2-bromo-3-chlorophenyl)propanoic acid is a halogenated aromatic compound with significant potential in medicinal chemistry due to its unique structural features. The presence of bromine and chlorine atoms on the aromatic ring enhances its biological activity, making it a candidate for various therapeutic applications.
- Molecular Formula : C₉H₈BrClO₂
- Molecular Weight : Approximately 249.51 g/mol
- Structure : The compound features a propanoic acid backbone with a 2-bromo-3-chlorophenyl group, which influences its chemical reactivity and biological interactions.
The biological activity of 3-(2-bromo-3-chlorophenyl)propanoic acid is primarily attributed to:
- Halogen Bonding : The bromine and chlorine atoms can participate in halogen bonding, enhancing the compound's binding affinity to various biological targets, such as enzymes and receptors .
- Ionization : The propanoic acid moiety can undergo ionization, facilitating interactions with biological macromolecules .
Antimicrobial Activity
Research indicates that halogenated compounds often exhibit antimicrobial properties. Studies have shown that 3-(2-bromo-3-chlorophenyl)propanoic acid demonstrates:
- Antibacterial Effects : It has been tested against various bacterial strains. For instance, compounds with similar structures have shown minimum inhibitory concentration (MIC) values ranging from 0.0048 mg/mL to 0.0195 mg/mL against E. coli and other pathogens .
- Antifungal Activity : Similar compounds have demonstrated antifungal properties with MIC values indicating effectiveness against Candida albicans and Fusarium oxysporum .
Case Studies
- In vitro Studies : A study evaluated the antimicrobial efficacy of several brominated compounds, including 3-(2-bromo-3-chlorophenyl)propanoic acid. The results indicated significant inhibition zones against both Gram-positive and Gram-negative bacteria, suggesting broad-spectrum antimicrobial activity .
- Cancer Research : Preliminary investigations into the anticancer properties of derivatives of this compound have shown promising results in inhibiting the proliferation of cancer cell lines, particularly HepG2 liver cancer cells . The MTT assay revealed varying degrees of cytotoxicity depending on the substituents on the phenyl ring.
Data Table: Biological Activity Overview
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
